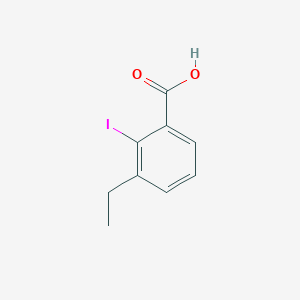
3-Ethyl-2-iodobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-iodobenzoic acid is an organic compound belonging to the class of benzoic acids, which are characterized by a benzene ring substituted with a carboxyl group. This compound is specifically substituted with an ethyl group at the third position and an iodine atom at the second position on the benzene ring. The presence of iodine makes it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-iodobenzoic acid can be achieved through several methods. One common approach involves the iodination of 3-ethylbenzoic acid. This can be done using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions. The reaction typically proceeds as follows:
Iodination of 3-Ethylbenzoic Acid:
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow iodination processes. These methods ensure higher yields and purity while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The carboxyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., NH₃, RSH), solvents (e.g., ethanol, water), catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH₄, NaBH₄), solvents (e.g., ether, THF).
Major Products
Substitution: 3-Ethyl-2-aminobenzoic acid, 3-Ethyl-2-thiobenzoic acid.
Oxidation: this compound derivatives with oxidized side chains.
Reduction: 3-Ethyl-2-iodobenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-iodobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in the development of new drugs, particularly as a precursor for iodinated radiopharmaceuticals used in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2-iodobenzoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The iodine atom can also facilitate the formation of stable complexes with proteins, affecting their function and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodobenzoic Acid: Lacks the ethyl group, making it less hydrophobic and potentially less effective in certain applications.
3-Iodobenzoic Acid: Lacks the ethyl group, which may affect its reactivity and binding properties.
4-Iodobenzoic Acid: The iodine atom is positioned differently, leading to variations in chemical behavior and applications.
Uniqueness
3-Ethyl-2-iodobenzoic acid is unique due to the presence of both an ethyl group and an iodine atom on the benzene ring. This combination of substituents enhances its reactivity and makes it a valuable intermediate in organic synthesis, particularly for the development of iodinated compounds used in medical imaging and other applications.
Eigenschaften
Molekularformel |
C9H9IO2 |
|---|---|
Molekulargewicht |
276.07 g/mol |
IUPAC-Name |
3-ethyl-2-iodobenzoic acid |
InChI |
InChI=1S/C9H9IO2/c1-2-6-4-3-5-7(8(6)10)9(11)12/h3-5H,2H2,1H3,(H,11,12) |
InChI-Schlüssel |
BYDIJGCWTZVGBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















